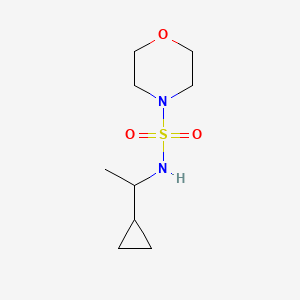
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide, also known as DMS, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and is commonly used as a tool compound for studying the role of carbonic anhydrase enzymes in various biological processes.
Mécanisme D'action
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide works by binding to the active site of carbonic anhydrase enzymes and inhibiting their activity. This leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the pH of biological fluids. The inhibition of carbonic anhydrases by 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been shown to have various physiological effects, including the reduction of intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
Apart from its role as a carbonic anhydrase inhibitor, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been shown to have various other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide in lab experiments has several advantages. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. Additionally, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide is relatively easy to synthesize and is commercially available. However, there are also several limitations to the use of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide in lab experiments. It has been shown to have low selectivity for carbonic anhydrase isoforms, which can lead to off-target effects. Additionally, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide. One potential area of research is the development of more selective carbonic anhydrase inhibitors that can target specific isoforms of the enzyme. Additionally, the use of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide in combination with other drugs or therapies could lead to improved treatment outcomes in various diseases. Finally, the development of more water-soluble forms of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide could expand its use in various experimental settings.
Méthodes De Synthèse
The synthesis of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide can be achieved through a multi-step process that involves the reaction of 2-methyl-5-nitrobenzene sulfonamide with potassium ethoxide, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the intermediate product with 1,2-dimethylimidazole to form 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide.
Applications De Recherche Scientifique
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been used extensively in scientific research as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that play a crucial role in regulating the pH of various biological fluids, including blood and cerebrospinal fluid. By inhibiting carbonic anhydrases, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been shown to have therapeutic potential in various diseases, including glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-8-4-5-10(21(13,17)18)6-11(8)15-22(19,20)12-7-16(3)9(2)14-12/h4-7,15H,1-3H3,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGFTSJHGFEJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NS(=O)(=O)C2=CN(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)

![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)

![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)

![1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572085.png)




![Methyl 2-[(5-ethyl-4-methylthiophene-2-carbonyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572134.png)
